molecular formula C22H19N3O2 B14997244 N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14997244
M. Wt: 357.4 g/mol
InChI Key: GSKJYIRYDMIDAO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a methylphenyl group, and an imidazo[1,2-a]pyridine core, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the polymerization of tubulin, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of a benzodioxole moiety, a methylphenyl group, and an imidazo[1,2-a]pyridine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H19N3O2/c1-14-3-6-16(7-4-14)21-22(25-12-15(2)5-10-20(25)24-21)23-17-8-9-18-19(11-17)27-13-26-18/h3-12,23H,13H2,1-2H3

InChI Key

GSKJYIRYDMIDAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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